Cas no 94513-55-0 (1H-Pyrrole-2-carboxylicacid,(4R,4aR,6S,6aS,7S,8R,8aS,8bR,9S,9aS)-dodecahydro-4,6,7,8a,8b,9a-hexahydroxy-6a,9-dimethyl-3-methylene-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-ylester)
![1H-Pyrrole-2-carboxylicacid,(4R,4aR,6S,6aS,7S,8R,8aS,8bR,9S,9aS)-dodecahydro-4,6,7,8a,8b,9a-hexahydroxy-6a,9-dimethyl-3-methylene-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-ylester structure](https://de.kuujia.com/scimg/cas/94513-55-0x500.png)
94513-55-0 structure
Produktname:1H-Pyrrole-2-carboxylicacid,(4R,4aR,6S,6aS,7S,8R,8aS,8bR,9S,9aS)-dodecahydro-4,6,7,8a,8b,9a-hexahydroxy-6a,9-dimethyl-3-methylene-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-ylester
1H-Pyrrole-2-carboxylicacid,(4R,4aR,6S,6aS,7S,8R,8aS,8bR,9S,9aS)-dodecahydro-4,6,7,8a,8b,9a-hexahydroxy-6a,9-dimethyl-3-methylene-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-ylester Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 1H-Pyrrole-2-carboxylicacid,(4R,4aR,6S,6aS,7S,8R,8aS,8bR,9S,9aS)-dodecahydro-4,6,7,8a,8b,9a-hexahydroxy-6a,9-dimethyl-3-methylene-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-ylester
- 1H-Pyrrole-2-carboxylicacid,(4R,4aR,6S,6aS,7S,8R,8aS,8bR,9S,9aS)-dodecahydro-4,6,7,8a,8b,9a-he...
- 1H-Pyrrole-2-carboxylicacid,(4R,4aR,6S,6aS,7S,8R,8aS,8bR,9S,9aS)-dodecahydro-4,6,7,8a,8b,9a-hexahydroxy-6a,9-dimethyl-3-methy
- 9,21-DEHYDRORYANODINE
- 9,21-DIDEHYDRORYANODINE
- RYANODINE,9,21-DEHYDRO
- FT-0642279
- (2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate
- 94513-55-0
- BPFNBBLVUYSFRK-OHEPIYSBSA-N
- DEHYDRORYANODINE
- BDBM50016403
- [(1R,2R,6S,7S,9S,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate
- CHEMBL2273036
- DTXSID50915473
- 4,6,7,8a,8b,9a-Hexahydroxy-6a,9-dimethyl-3-methylidene-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate
- CHEMBL350293
- Dehydro-ryanodine
- 2,6,9,11,13,14-hexahydroxy-11-isopropyl-7,10-dimethyl-3-methylene-(1R,2R,6S,7S,9S,10R,11S,12R,13S,14R)-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadec-12-yl 1H-2-pyrrolecarboxylate
- DB-057505
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- Inchi: InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3
- InChI-Schlüssel: BPFNBBLVUYSFRK-UHFFFAOYSA-N
- Lächelt: CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O
Berechnete Eigenschaften
- Genaue Masse: 491.21600
- Monoisotopenmasse: 491.216
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1050
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 2
- Oberflächenladung: 0
- XLogP3: -1.1
- Topologische Polaroberfläche: 173
Experimentelle Eigenschaften
- Dichte: 1.57
- Siedepunkt: 724.3°Cat760mmHg
- Flammpunkt: 391.8°C
- Brechungsindex: 1.697
- PSA: 172.70000
- LogP: -0.26750
1H-Pyrrole-2-carboxylicacid,(4R,4aR,6S,6aS,7S,8R,8aS,8bR,9S,9aS)-dodecahydro-4,6,7,8a,8b,9a-hexahydroxy-6a,9-dimethyl-3-methylene-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-ylester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-291770-1 mg |
9,21-Dehydroryanodine, |
94513-55-0 | ≥96% | 1mg |
¥3,505.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-291770-1mg |
9,21-Dehydroryanodine, |
94513-55-0 | ≥96% | 1mg |
¥3505.00 | 2023-09-05 |
1H-Pyrrole-2-carboxylicacid,(4R,4aR,6S,6aS,7S,8R,8aS,8bR,9S,9aS)-dodecahydro-4,6,7,8a,8b,9a-hexahydroxy-6a,9-dimethyl-3-methylene-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-ylester Verwandte Literatur
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1. 9, 21-Didehydroryanodine: a new principal toxic constituent of the botanical insecticide RyaniaAndrew L. Waterhouse,Ian Holden,John E. Casida J. Chem. Soc. Chem. Commun. 1984 1265
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2. Contents pages
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3. DiterpenoidsJ. R. Hanson Nat. Prod. Rep. 1987 4 399
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James R. Hanson Nat. Prod. Rep. 2001 18 607
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5. Ryanoid insecticides: structural examination by fully coupled two-dimensional 1H–13C shift correlation nuclear magnetic resonance spectroscopyAndrew L. Waterhouse,Ian Holden,John E. Casida J. Chem. Soc. Perkin Trans. 2 1985 1011
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